

what are the physical properties of (Rac)-1,2-Dihexadecylglycerol

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Compound of Interest

Compound Name: (Rac)-1,2-Dihexadecylglycerol

Cat. No.: B607116

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In-Depth Technical Guide to (Rac)-1,2-Dihexadecylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-1,2-Dihexadecylglycerol, also known as 1,2-di-O-hexadecyl-rac-glycerol, is a synthetic, saturated dialkyl glyceryl ether. Its structure, featuring two hexadecyl (C16) alkyl chains attached to the glycerol backbone at the sn-1 and sn-2 positions, makes it a valuable tool in biochemical and pharmaceutical research. This compound mimics the structure of endogenous diacylglycerol (DAG), a critical second messenger in various cellular signaling pathways. Unlike its ester-linked counterparts, the ether linkages in (Rac)-1,2-Dihexadecylglycerol confer metabolic stability, making it resistant to hydrolysis by cellular lipases. This property allows for sustained activation of downstream signaling events, rendering it an ideal candidate for studying DAG-mediated pathways, particularly the activation of Protein Kinase C (PKC). This guide provides a comprehensive overview of the physical properties, relevant signaling pathways, and experimental applications of (Rac)-1,2-Dihexadecylglycerol.

Physical and Chemical Properties

(Rac)-1,2-Dihexadecylglycerol is a white to off-white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

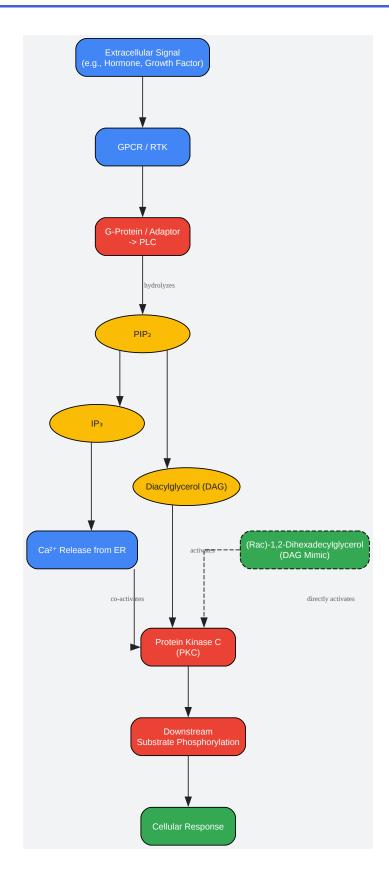


Property	Value	Source
Molecular Formula	C35H72O3	[1][2][3]
Molecular Weight	540.94 - 541.0 g/mol	[1][2][3]
CAS Number	13071-60-8	[1][2][3]
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	54 °C	[4]
Boiling Point	611.7 °C at 760 mmHg (Predicted)	[4][5]
Density	0.876 g/cm³ (Predicted)	[5]
Solubility	- DMF: 20 mg/mL- DMSO: 5 mg/mL- Ethanol: 30 mg/mL- Chloroform: Slightly soluble- Methanol: Slightly soluble (especially with heating and sonication)- PBS (pH 7.2): 0.25 mg/mL- Water: Limited solubility	[1][2][3][5]

Signaling Pathway: Activation of Protein Kinase C

(Rac)-1,2-Dihexadecylglycerol functions as a potent analog of diacylglycerol (DAG), a key signaling molecule in the phosphoinositide pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, DAG remains in the plasma membrane. DAG, in conjunction with calcium and phosphatidylserine, allosterically activates conventional and novel isoforms of Protein Kinase C (PKC). As a stable mimic of DAG, (Rac)-1,2-Dihexadecylglycerol can directly activate PKC, bypassing the need for receptor stimulation and PLC activation.





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Caption: Generic Phosphoinositide Signaling Pathway



Experimental Protocols and Workflows

Due to its role as a stable DAG analog, **(Rac)-1,2-Dihexadecylglycerol** is frequently utilized in in vitro and cell-based assays to study PKC activation and downstream signaling events.

In Vitro Protein Kinase C Activity Assay

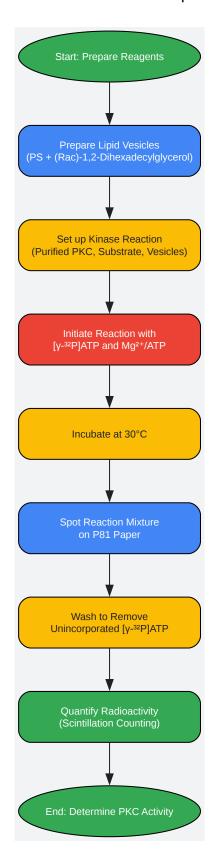
This assay directly measures the enzymatic activity of purified PKC in the presence of (Rac)-1,2-Dihexadecylglycerol.

Methodology:

- Preparation of Lipid Vesicles:
 - A mixture of phosphatidylserine (PS) and (Rac)-1,2-Dihexadecylglycerol is prepared in an organic solvent (e.g., chloroform).
 - The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
 - The lipid film is hydrated with an appropriate buffer (e.g., HEPES) and sonicated to form small unilamellar vesicles.
- Kinase Reaction:
 - Purified PKC enzyme is incubated with the prepared lipid vesicles.
 - A specific peptide or protein substrate for PKC is added to the reaction mixture.
 - The kinase reaction is initiated by the addition of a mixture containing Mg²⁺/ATP and [γ-³²P]ATP.
 - The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).
- · Detection of Phosphorylation:
 - The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose paper (e.g., P81).



- $\circ~$ The paper is washed extensively to remove unincorporated [y- $^{32}\text{P}]ATP.$
- The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.





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Caption: In Vitro PKC Assay Workflow

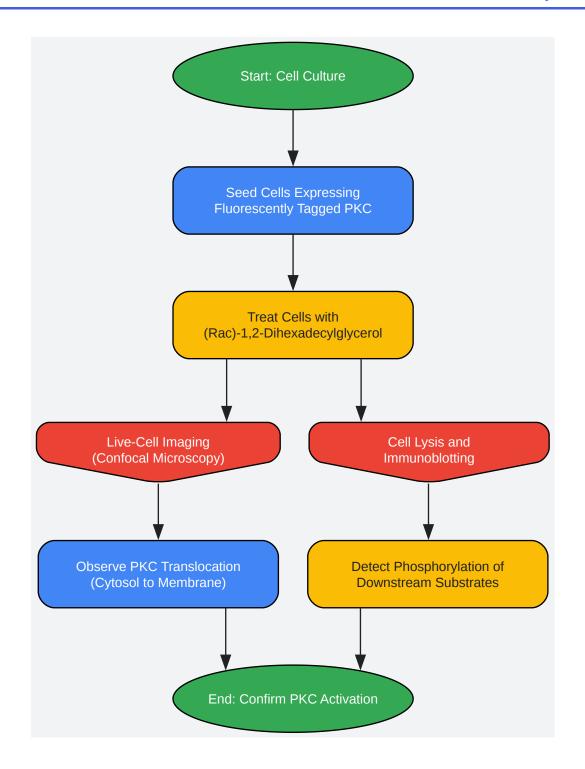
Cell-Based PKC Activation Assay

This assay assesses the activation of PKC within intact cells upon treatment with **(Rac)-1,2-Dihexadecylglycerol**. Activation is often monitored by observing the translocation of PKC from the cytosol to the plasma membrane or by measuring the phosphorylation of a downstream target.

Methodology:

- Cell Culture and Treatment:
 - Adherent cells expressing a fluorescently tagged PKC isoform (e.g., PKC-GFP) are cultured on glass-bottom dishes suitable for microscopy.
 - The cells are treated with (Rac)-1,2-Dihexadecylglycerol dissolved in a suitable vehicle (e.g., DMSO).
- Live-Cell Imaging:
 - The subcellular localization of the fluorescently tagged PKC is monitored over time using confocal microscopy.
 - PKC activation is indicated by its translocation from a diffuse cytosolic pattern to a distinct localization at the plasma membrane.
- Immunoblotting for Downstream Targets:
 - Alternatively, cells are treated with (Rac)-1,2-Dihexadecylglycerol for various time points.
 - Cells are lysed, and protein extracts are prepared.
 - The phosphorylation status of a known PKC substrate (e.g., MARCKS) is analyzed by Western blotting using a phospho-specific antibody. An increase in phosphorylation indicates PKC activation.





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Caption: Cell-Based PKC Assay Workflow

Conclusion

(Rac)-1,2-Dihexadecylglycerol is a chemically stable and biologically potent tool for the investigation of diacylglycerol-mediated signaling pathways. Its ability to persistently activate



Protein Kinase C makes it invaluable for elucidating the complex roles of this enzyme family in cellular regulation, and for the screening and development of novel therapeutic agents that target these pathways. The information and protocols provided in this guide serve as a comprehensive resource for researchers employing this versatile lipid analog in their studies.

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